molecular formula C8H18NO3PS3 B605248 Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester CAS No. 757-87-9

Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester

Cat. No.: B605248
CAS No.: 757-87-9
M. Wt: 303.39
InChI Key: XXDGKRODGDWHHR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AI 3-26613 is a biochemical.

Scientific Research Applications

Synthesis and Bioactivity

  • Phosphorodithioic acid derivatives have been synthesized for bioactivity studies. One such derivative, synthesized from N-substituted maleamic esters, showed toxicity against Musca domestica and Triatoma infestans, the vector of Chagas' disease. The structural chemical modification in these compounds reversed the resistance obtained for malathion, a common insecticide (De Licastro et al., 1993).

Analytical Chemistry Applications

  • In analytical chemistry, dimethoate (a derivative of phosphorodithioic acid) has been enriched and quantified in estuarine conditions using solid-phase extraction and high-resolution gas-chromatography. This method proved effective for environmental monitoring of organophosphorus pesticides in aquatic environments (Karamfilov et al., 1996).

Chemical Synthesis and Reactions

  • Phosphorodithioic acid derivatives have been involved in various chemical synthesis and reaction studies. For instance, the reaction of methyl amine with certain derivatives in methanol has been explored, revealing complex reaction pathways and the formation of multiple compounds (Abdulmalic et al., 2013).

Mass Spectrometry Studies

  • The mass spectra of dimethyl and diethyl esters of phosphorodithioic acid have been obtained to understand their decomposition paths. These studies are crucial for understanding the behavior of these compounds under various conditions (Pritchard, 1970).

Pharmacological Research

  • In pharmacological research, derivatives of phosphorodithioic acid have been synthesized for potential therapeutic applications. For example, a cerebral vasodilator compound was analyzed in plasma using electron capture gas chromatography, demonstrating the versatility of these compounds in medicinal chemistry (Higuchi et al., 1975).

Environmental Toxicology

  • Some phosphorodithioic acid derivatives have been studied for their environmental toxicology. For instance, the morphological alterations of rat lung bronchiolar epithelium induced by trialkyl phosphorothioates, derivatives of phosphorodithioic acid, have been documented (Gandy et al., 1984).

Properties

CAS No.

757-87-9

Molecular Formula

C8H18NO3PS3

Molecular Weight

303.39

IUPAC Name

Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester

InChI

InChI=1S/C8H18NO3PS3/c1-7(8(10)9-2)15-5-6-16-13(14,11-3)12-4/h7H,5-6H2,1-4H3,(H,9,10)/t7-/m0/s1

InChI Key

XXDGKRODGDWHHR-ZETCQYMHSA-N

SMILES

S=P(OC)(SCCS[C@@H](C)C(NC)=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI 3-26613;  AI-3-26613;  AI3-26613

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester
Reactant of Route 2
Reactant of Route 2
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester
Reactant of Route 3
Reactant of Route 3
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester
Reactant of Route 4
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester
Reactant of Route 5
Reactant of Route 5
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester
Reactant of Route 6
Reactant of Route 6
Phosphorodithioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)thio)ethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.